4-(1-Hydroxyethyl)picolinonitrile
Description
4-(1-Hydroxyethyl)picolinonitrile is a pyridine derivative featuring a nitrile group at the 2-position and a 1-hydroxyethyl substituent at the 4-position. The hydroxyl group on the ethyl chain enhances polarity, enabling hydrogen bonding, which influences solubility and reactivity.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4,6,11H,1H3 |
InChI Key |
HVRQVFLVOBCUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot synthetic route is advantageous due to its efficiency and mild conditions.
Industrial Production Methods
While specific industrial production methods for 4-(1-Hydroxyethyl)picolinonitrile are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of novel materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Chemical Properties
The substituent at the 4-position of the picolinonitrile scaffold significantly alters physical, chemical, and biological properties:
- 4-(1,1-Difluoroethyl)picolinonitrile (C₈H₆F₂N₂): The 1,1-difluoroethyl group introduces strong electronegativity, enhancing stability and lipophilicity compared to the hydroxyethyl analog. This reduces aqueous solubility but improves metabolic stability, making it suitable for agrochemical applications .
- 4-(Aminomethyl)picolinonitrile (C₇H₇N₃): The aminomethyl group confers basicity and nucleophilicity, enabling participation in Schiff base formation or amidation reactions. Its lower molecular weight (133.15 g/mol) and higher solubility in acidic media contrast with the hydroxyethyl derivative’s pH-dependent solubility .
- 4-(Chloromethyl)picolinonitrile Hydrochloride (C₇H₅ClN₂): The electron-withdrawing chloro group increases reactivity in nucleophilic substitution reactions. This compound is widely used as a pesticide intermediate, highlighting the role of halogen substituents in agrochemical design .
- 4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile (C₁₂H₁₆N₄): The bulky piperazine moiety enhances molecular weight (216.28 g/mol) and introduces tertiary amines, improving blood-brain barrier penetration. Such derivatives are common in pharmaceuticals targeting neurological receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
